1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine
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Overview
Description
1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a cyclobutanecarbonyl group and an ethanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group is introduced via an acylation reaction using cyclobutanecarbonyl chloride and a suitable base.
Attachment of the Ethanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-Ethylpiperidin-4-yl)ethanamine: Features an ethyl group instead of a cyclobutanecarbonyl group.
Uniqueness
1-(1-Cyclobutanecarbonylpiperidin-4-yl)ethan-1-amine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-cyclobutylmethanone |
InChI |
InChI=1S/C12H22N2O/c1-9(13)10-5-7-14(8-6-10)12(15)11-3-2-4-11/h9-11H,2-8,13H2,1H3 |
InChI Key |
TZOHONJHCHFRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CCC2)N |
Origin of Product |
United States |
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